Methyl 4-(glycylamino)benzoate
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Overview
Description
Scientific Research Applications
Fluorescence Properties in Solvents
- Methyl 4-(N,N-dimethylamino)benzoate exhibits distinct fluorescence properties in various solvents. In acetonitrile, a longer wavelength fluorescence band, attributed to excited dimer fluorescence, is observed. This suggests potential applications in fluorescence-based studies and analytical methods (Revill & Brown, 1992).
Role in Synthesis of Pharmaceuticals and Fragrances
- Methyl 4-methoxybenzoate, a structurally similar compound, is used as a pharmaceutical intermediate and in organic syntheses. It's also used in the flavor and perfume industry due to its sweet herbal aroma. This indicates potential industrial applications of Methyl 4-(glycylamino)benzoate in similar domains (Popovski et al., 2010).
Use in Enzymatic Transesterification
- The enzymatic transesterification of methyl benzoate under ultrasound irradiation using a commercial immobilized lipase has been explored. This process is relevant in the field of green chemistry and bio-catalysis, suggesting a similar potential for Methyl 4-(glycylamino)benzoate in enzymatic reactions (Ceni et al., 2011).
Role in Radiochemical Syntheses
- Methyl 4-(2,5-dihydroxybenzylamino)benzoate has been used in radiochemical syntheses, indicating its utility in the preparation of radiolabeled compounds for medical imaging and diagnostic studies (Taylor et al., 1996).
Antioxidant Properties
- Compounds like methyl benzoate, related to Methyl 4-(glycylamino)benzoate, have been isolated from plants like Salvinia molesta and exhibit antioxidant properties. This suggests potential applications in developing antioxidant-rich products or in oxidative stress-related research (Choudhary et al., 2008).
Quantum Chemical Studies
- Quantum chemical studies of compounds structurally similar to Methyl 4-(glycylamino)benzoate provide insights into their electronic structure and reactivity, which is crucial in material science and molecular engineering (Şahin et al., 2015).
Synthetic Utility in Organic Chemistry
- Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate, compounds with structural similarities to Methyl 4-(glycylamino)benzoate, have been used as versatile reagents in synthesizing various heterocyclic systems, indicating potential utility in organic synthesis (Pizzioli et al., 1998).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(2-aminoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMIMCDRIBQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(glycylamino)benzoate |
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